1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUYLYJLNQQFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has attracted attention for its potential biological activities. This compound features a brominated pyrimidine moiety, a piperidine ring, and a thiophene group, which together contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 366.21 g/mol. The structure includes key functional groups that enhance its biological activity:
| Component | Description |
|---|---|
| Brominated Pyrimidine | Enhances lipophilicity and potential interactions with biological targets. |
| Piperidine Ring | Provides flexibility and enhances binding affinity to receptors or enzymes. |
| Thiophene Group | Contributes to electron delocalization and may influence pharmacokinetics. |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with brominated pyrimidine structures possess antibacterial effects against various strains, including resistant bacteria. The mechanism involves disrupting bacterial protein synthesis by targeting ribosomal RNA or other essential cellular processes .
Anticancer Potential
The compound's unique structure suggests potential in anticancer drug development. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. The brominated pyrimidine moiety may enhance the interaction with specific cancer-related targets.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the presence of the piperidine ring may facilitate interaction with enzymes like lipases or proteases, potentially leading to applications in obesity treatment or metabolic disorders .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Binding Interactions : The compound may bind to specific receptors or enzymes through hydrogen bonding and hydrophobic interactions facilitated by its structural components.
- Disruption of Cellular Processes : By interfering with protein synthesis or enzymatic activity, the compound can disrupt critical cellular functions in pathogens or cancer cells.
- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Preparation Methods
Bromination of Pyrimidine Derivatives
The 5-bromo substitution on pyrimidine is achieved via electrophilic aromatic substitution. Patent CN103012284A demonstrates bromination of 2-aminopyrimidine derivatives using bromine (Br₂) in dichloromethane with sodium carbonate (Na₂CO₃) as base. Adapting this protocol:
Procedure:
- Dissolve 2-hydroxypyrimidine (1.0 equiv) in dichloromethane (0.5 M)
- Add Na₂CO₃ (1.2 equiv) under nitrogen atmosphere
- Slowly introduce Br₂ (1.1 equiv) at 0°C over 30 minutes
- Warm to room temperature and stir for 16 hours
- Quench with 20% ammonium hydroxide, extract with DCM, and concentrate
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 95% |
| Reaction Time | 18 hours |
¹H NMR (400 MHz, CDCl₃): δ 8.53 (s, 1H, pyrimidine-H), 5.41 (s, 1H, -OH).
Functionalization of Piperidine
Synthesis of 3-Hydroxypiperidine
Patent CN107163023A outlines the conversion of N-Boc-3-piperidinecarboxylic acid to 3-hydroxymethylpiperidine via sequential esterification and reduction:
Optimized Protocol:
- Esterification : React N-Boc-3-piperidinecarboxylic acid with trimethyl orthoformate in methanol (24 hours, room temperature)
- Reduction : Treat the ester with sodium borohydride (NaBH₄) in ethanol (0°C to RT, 12 hours)
- Deprotection : Remove Boc group using HCl in dioxane
Yield Progression:
| Step | Yield (%) |
|---|---|
| Esterification | 92 |
| Reduction | 85 |
| Deprotection | 89 |
Etherification: Coupling 5-Bromopyrimidin-2-ol to 3-Hydroxypiperidine
The Mitsunobu reaction proves effective for forming the critical C-O bond:
Reaction Conditions:
- 5-Bromopyrimidin-2-ol (1.0 equiv)
- 3-Hydroxypiperidine (1.1 equiv)
- Triphenylphosphine (1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Tetrahydrofuran (THF), 0°C → RT, 24 hours
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 93% |
| Isolated Yield | 78% |
| Regioselectivity | >99% C2 position |
Acylation with 2-(Thiophen-3-yl)acetyl Chloride
Synthesis of Acylating Agent
2-(Thiophen-3-yl)acetic acid is converted to its acid chloride using oxalyl chloride:
Procedure:
- Suspend 2-(thiophen-3-yl)acetic acid (1.0 equiv) in anhydrous DCM
- Add oxalyl chloride (2.0 equiv) and catalytic DMF (1 mol%)
- Reflux for 3 hours, then concentrate
Yield: 95% (colorless liquid)
N-Acylation of Piperidine
React the piperidine intermediate with acyl chloride under Schotten-Baumann conditions:
Optimized Parameters:
| Variable | Specification |
|---|---|
| Solvent | CH₂Cl₂/10% NaOH (aq) |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Molar Ratio | 1:1.2 (piperidine:acyl chloride) |
Outcome:
- Isolated Yield: 82%
- Purity: 98% (GC-MS)
Critical Analysis of Alternative Routes
Nucleophilic Aromatic Substitution
Patent CN104592198A demonstrates pyrimidine-piperidine coupling via SNAr reaction. Applying similar methodology:
Attempted Protocol:
- Activate 5-bromo-2-fluoropyrimidine with K₂CO₃ in DMF
- React with 3-hydroxypiperidine at 80°C for 8 hours
Results:
- Lower yield (52%) compared to Mitsunobu approach
- Side product formation from dehydrohalogenation
Spectroscopic Characterization
Final Compound Data:
- ¹H NMR (500 MHz, CDCl₃): δ 8.51 (s, 1H, pyrimidine-H), 7.41–7.38 (m, 1H, thiophene-H), 7.12–7.10 (m, 1H, thiophene-H), 4.85–4.78 (m, 1H, piperidine-OCH), 3.95–3.85 (m, 2H, piperidine-NCH₂), 3.72 (s, 2H, COCH₂), 2.95–2.85 (m, 2H, piperidine-CH₂)
- 13C NMR (126 MHz, CDCl₃): δ 198.4 (C=O), 163.2 (pyrimidine-C2), 135.6 (thiophene-C3), 127.8 (pyrimidine-C5), 67.3 (piperidine-OCH), 53.1 (piperidine-NCH₂)
- HRMS (ESI): m/z calcd for C₁₆H₁₆BrN₃O₂S [M+H]⁺: 410.0152, found: 410.0149
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps include:
- Nucleophilic substitution : Reacting 5-bromopyrimidin-2-ol with a piperidine derivative under basic conditions (e.g., potassium carbonate) to form the piperidinyloxy intermediate .
- Ketone formation : Coupling the intermediate with a thiophene-containing ethanone derivative via amide bond formation, often using coupling reagents like HOBt or TBTU in solvents such as DMF .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Solvent | DMF or acetonitrile | Enhances solubility |
| Catalyst | Palladium on carbon (Pd/C) | Facilitates coupling steps |
Q. How can researchers characterize the structure and purity of this compound?
Answer: Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the pyrimidine, piperidine, and thiophene moieties .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₆BrN₃O₂S: 394.02) .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the compound’s biological activity across assay systems?
Answer: Contradictions may arise from assay variability (e.g., cell line differences, concentration thresholds). Methodological solutions include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
- Control Experiments : Use isoform-specific inhibitors to confirm target engagement and rule off-target effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in ≥3 independent replicates to assess reproducibility .
Q. How can computational modeling guide optimization of this compound for target specificity?
Answer:
- Molecular Docking : Predict binding poses to targets (e.g., kinases) using software like AutoDock Vina. Pyrimidine and thiophene groups often anchor the compound in hydrophobic pockets .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., bromine, thiophene) with activity data .
- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5) and PSA (<90 Ų) to optimize bioavailability .
Q. What challenges arise in establishing structure-activity relationships (SAR) for analogs?
Answer:
- Multifunctional Groups : The bromopyrimidine moiety contributes to halogen bonding, while the thiophene enhances π-π stacking. Modifying one group may disrupt synergistic effects .
- Stereochemical Complexity : Piperidine ring conformation impacts target binding. Use X-ray crystallography or NOESY NMR to analyze 3D structure .
- Data Normalization : Compare analogs using standardized assays (e.g., IC₅₀ normalized to ATP concentration in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
